3(5)-Ethyl-5(3)-phenylpyrazole
Description
3(5)-Ethyl-5(3)-phenylpyrazole is a pyrazole derivative characterized by a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. Its structure features an ethyl group at position 3(5) and a phenyl substituent at position 5(3), creating positional isomerism due to tautomerism (Figure 1). Key findings from X-ray crystallography and solid-state NMR reveal that the compound forms a disordered tetrameric structure in the solid state through intermolecular N–H···N hydrogen bonds . This supramolecular assembly is critical to its thermal stability and photophysical properties, making it a candidate for crystal engineering and materials science applications .
Properties
CAS No. |
141665-22-7 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-ethyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C11H12N2/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) |
InChI Key |
IENAMGDFEYXOSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazole Derivatives
Structural and Supramolecular Comparisons
Tetramer Formation
- 3(5)-Ethyl-5(3)-phenylpyrazole : Forms a disordered tetramer via N–H···N hydrogen bonds, with dynamic behavior observed in solid-state NMR .
- 3,5-Bis(trifluoromethyl)pyrazole : Also adopts a tetrameric structure stabilized by hydrogen bonds (P16/NÈHÉ interactions), but the electron-withdrawing CF₃ groups enhance thermal stability compared to the ethyl-phenyl analog .
- (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (Compound 13): Incorporates a fluorinated ethenyl substituent, leading to planar molecular geometry and distinct π-π stacking interactions.
Substituent Effects on Crystal Packing
- Ethyl vs. Trifluoromethyl : The ethyl group in this compound introduces flexibility, enabling dynamic disorder in the solid state. In contrast, the rigid CF₃ groups in 3,5-bis(trifluoromethyl)pyrazole enforce a more ordered lattice .
- Fluorinated Derivatives (Compounds 13–15) : Fluorine substituents increase polarity and hydrogen-bonding capacity, as evidenced by downfield shifts in ¹⁹F-NMR spectra (e.g., δ = -138 ppm for Compound 13) .
Physicochemical and Spectral Properties
Solubility and Stability
- This compound: Moderately soluble in chloroform and ethanol, with stability up to 200°C .
- Trifluoromethyl Derivatives : Enhanced solubility in polar solvents (e.g., acetone) due to the CF₃ group’s electron-withdrawing nature .
- Fluorinated Ethenyl Derivatives (Compounds 13–15): Exhibit lower solubility in nonpolar solvents (e.g., hexane) but improved stability under UV light due to conjugation effects .
NMR Spectral Signatures
Antimicrobial Activity
- N-Phenylpyrazole Derivatives : Bromoacetyl-substituted analogs (e.g., Compound 3 in ) show potent antifungal activity against Candida albicans (MIC = 2 µg/mL), surpassing fluconazole. The ethyl-phenyl derivative lacks this activity, highlighting the necessity of electronegative substituents for antimicrobial efficacy .
Neuroprotective Effects
- Pyrazole-Curcumin Hybrids : Compound 3 (a phenylpyrazole-curcumin derivative) inhibits α-synuclein fibril formation by 70% at 10 µM, outperforming curcumin due to improved binding to oligomeric intermediates .
Enzyme Inhibition
Data Table: Key Comparisons of Pyrazole Derivatives
Preparation Methods
Reaction Mechanism and Substrate Design
The cyclocondensation of β-keto esters with hydrazines represents a classical route to pyrazole derivatives. For 3(5)-ethyl-5(3)-phenylpyrazole, ethyl benzoylacetate (PhCOCHCOOEt) serves as the ideal β-keto ester precursor due to its phenyl and ethyl substituents. Reacting this compound with phenylhydrazine under reflux in ethanol initiates a nucleophilic attack at the carbonyl groups, followed by cyclization and dehydration to form the pyrazole ring.
Optimized Protocol :
-
Reactants : Ethyl benzoylacetate (1.0 equiv), phenylhydrazine (1.1 equiv)
-
Solvent : Ethanol (anhydrous)
-
Conditions : Reflux at 80°C for 6–8 hours
-
Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and column chromatography
This method’s regioselectivity arises from the electronic effects of the phenyl group, which directs hydrazine attack to the β-keto position adjacent to the ethyl substituent.
Cyanoacetone-Hydrazine Cyclization
In Situ Generation of Cyanoacetone Derivatives
Adapting methodologies from 3-amino-5-methylpyrazole synthesis, cyanoacetone analogs bearing ethyl and phenyl groups can be condensed with hydrazine salts. For example, ethyl cyanoacetophenone (PhCOCHCN) reacts with hydrazinium hydrochloride in toluene under reflux to form this compound via a tandem cyclization-dehydration sequence.
Key Steps :
-
Cyanoacetone Formation : Hydrolysis of ethyl cyanoacetophenone in acidic medium generates the reactive ketonitrile intermediate.
-
Cyclization : Hydrazine attacks the nitrile and ketone groups, leading to pyrazole ring closure.
-
Byproduct Removal : Sodium chloride precipitates upon ethanol addition, simplifying purification.
Performance Metrics :
[3+2] Cycloaddition of Acrylonitriles with Hydrazones
Modular Synthesis via Hydrazone Intermediates
Inspired by triphenylpyrazole syntheses, 1-ethyl-2-phenylacrylonitrile undergoes cycloaddition with benzaldehyde-derived hydrazones in dimethylformamide (DMF) to yield the target compound. Potassium carbonate catalyzes the elimination of p-toluenesulfonic acid, driving the reaction to completion.
Procedure :
-
Reactants : 1-Ethyl-2-phenylacrylonitrile (1.0 equiv), benzaldehyde p-toluenesulfonylhydrazone (2.0 equiv)
-
Catalyst : KCO (2.0 equiv)
-
Conditions : 95–105°C for 12 hours
-
Isolation : Ethyl acetate extraction and thin-layer chromatography
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield | Advantages |
|---|---|---|---|---|
| β-Keto ester cyclization | Ethyl benzoylacetate | Ethanol, reflux | 68–72% | High regioselectivity, simple workup |
| Cyanoacetone coupling | Ethyl cyanoacetophenone | Toluene-water, 35–60°C | 74–83% | Scalable, minimal byproducts |
| [3+2] Cycloaddition | 1-Ethyl-2-phenylacrylonitrile | DMF, 95–105°C | 70–75% | Modular, adaptable to diverse hydrazones |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3(5)-Ethyl-5(3)-phenylpyrazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine, followed by functionalization. For example, multi-step protocols using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent yield pyrazole cores, which are further modified via alkylation or ester hydrolysis . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMSO), temperature (reflux conditions), and catalysts (e.g., polystyrene-supported reagents for efficient purification) . Factorial design experiments (e.g., varying molar ratios or reaction times) can systematically identify optimal conditions .
Q. How is structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry (3- vs. 5-substitution). For instance, -NMR distinguishes ethyl and phenyl group positions via coupling patterns and chemical shifts . Infrared (IR) spectroscopy identifies functional groups like carboxylic acids or esters (C=O stretch at ~1700 cm) . Mass spectrometry (LC-MS) confirms molecular weight and fragmentation patterns, especially for isomers . X-ray crystallography, though less common, resolves ambiguities in solid-state structures .
Q. What biological activities have been reported for pyrazole derivatives, and how are these assessed?
- Methodological Answer : Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Bioactivity is assessed via in vitro assays:
- Antimicrobial : Broth microdilution assays against bacterial/fungal strains (e.g., MIC values) .
- Enzyme inhibition : Kinetic studies (e.g., IC) using purified enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Cytotoxicity : MTT assays on cancer cell lines to evaluate antitumor potential .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound?
- Methodological Answer : Full or fractional factorial designs evaluate variables like temperature, solvent, catalyst loading, and reaction time. For example, a 2 design (three factors at two levels) identifies interactions between variables. Response surface methodology (RSM) then models non-linear relationships to maximize yield or purity . Process control software (e.g., AspenTech) simulates reaction scalability .
Q. What computational methods are used to predict the reactivity or interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions . Molecular docking (AutoDock Vina) screens binding affinities to biological targets (e.g., kinases or receptors) . Machine learning models trained on pyrazole datasets predict reaction outcomes or solubility .
Q. How do researchers resolve contradictions in data from different characterization techniques?
- Methodological Answer : Discrepancies between NMR and LC-MS data (e.g., unexpected adducts) are resolved via:
- Control experiments : Repeating syntheses with deuterated solvents or alternative reagents .
- Theoretical validation : Comparing experimental IR/NMR shifts with DFT-simulated spectra .
- Cross-technique correlation : Using X-ray structures to validate ambiguous NMR assignments .
Q. What are the challenges in functionalizing the pyrazole ring and introducing substituents?
- Methodological Answer : Steric hindrance from the phenyl group complicates electrophilic substitutions at the 3/5 positions. Strategies include:
- Directed ortho-metalation : Using lithium bases to deprotonate specific sites for alkylation .
- Protecting groups : Temporarily blocking reactive sites (e.g., Boc for amines) during multi-step syntheses .
- Microwave-assisted synthesis : Enhancing reaction efficiency for sterically hindered substitutions .
Q. How can researchers analyze reaction mechanisms for byproducts or low yields?
- Methodological Answer : Mechanistic studies employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
